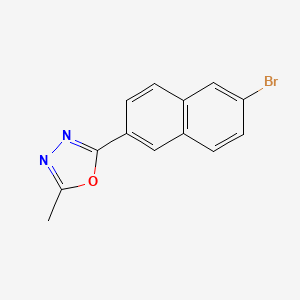

2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(6-bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-8-15-16-13(17-8)11-3-2-10-7-12(14)5-4-9(10)6-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEAYMGVAUKTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674887 | |

| Record name | 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-80-6 | |

| Record name | 2-(6-Bromo-2-naphthalenyl)-5-methyl-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole

Abstract

The 1,3,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] When integrated with other significant pharmacophores, such as the bromonaphthalene core—a versatile building block in both pharmaceutical and material sciences—the resulting molecule presents a compelling candidate for novel drug discovery programs.[5] This guide provides an in-depth, field-proven methodology for the multi-step synthesis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole. We detail a robust and reproducible synthetic strategy, from the preparation of key intermediates to the final cyclization, and offer a comprehensive guide to the structural and spectroscopic characterization of the target compound. Each protocol is designed to be self-validating, with explanations for critical experimental choices, ensuring both scientific integrity and practical applicability.

Strategic Approach: Retrosynthetic Analysis

A successful synthesis is predicated on a logical and efficient strategy. Our approach to constructing the target molecule, this compound, is based on a convergent retrosynthetic analysis. The core of this strategy involves the formation of the 1,3,4-oxadiazole ring in the final step, a reliable and high-yielding transformation.

The primary disconnection is made across the oxadiazole ring, specifically via a dehydrative cyclization pathway.[6][7] This leads to two key precursor molecules: 6-bromo-2-naphthohydrazide (the naphthalene backbone) and a simple acylating agent to provide the methyl-substituted carbon, such as acetic anhydride or acetyl chloride . The 6-bromo-2-naphthohydrazide is, in turn, derived from 6-bromo-2-naphthoic acid , a stable and accessible intermediate. This multi-step approach ensures that each intermediate can be synthesized, purified, and fully characterized, minimizing downstream impurities and maximizing the final yield.

Figure 1: Retrosynthetic pathway for the target compound.

Part I: Synthesis of Key Intermediates

The success of the final cyclization reaction is contingent upon the purity of the precursor hydrazide. This section details the validated protocols for synthesizing and purifying the necessary intermediates.

Step 1: Synthesis of Methyl 6-bromo-2-naphthalenecarboxylate

The conversion of a carboxylic acid to its methyl ester is a foundational step that serves two purposes: it protects the carboxylic acid and activates it for the subsequent reaction with hydrazine. The Fischer esterification, using methanol in the presence of a strong acid catalyst, is a classic and highly effective method.

Protocol: Esterification of 6-Bromo-2-naphthoic Acid

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-bromo-2-naphthoic acid (10.0 g, 39.8 mmol).

-

Reagent Addition: Add methanol (150 mL) followed by the slow, careful addition of concentrated sulfuric acid (2 mL).

-

Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Workup: After completion, allow the reaction mixture to cool to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated solution into 300 mL of ice-cold water with stirring. A white precipitate of the methyl ester will form.

-

Isolation & Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral. Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from methanol.[8]

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 90-95% |

| Melting Point | ~118-120 °C |

| Molecular Formula | C₁₂H₉BrO₂ |

| Molecular Weight | 265.10 g/mol |

Step 2: Synthesis of 6-Bromo-2-naphthohydrazide

The conversion of the ester to the acid hydrazide is achieved through nucleophilic acyl substitution with hydrazine hydrate. This reaction is typically efficient and clean, often yielding a product that precipitates directly from the reaction mixture in high purity.

Protocol: Hydrazinolysis of Methyl 6-bromo-2-naphthalenecarboxylate

-

Reaction Setup: In a 250 mL round-bottom flask, suspend methyl 6-bromo-2-naphthalenecarboxylate (9.0 g, 33.9 mmol) in ethanol (100 mL).

-

Reagent Addition: Add hydrazine hydrate (99%, 5.0 mL, ~102 mmol) to the suspension.[9][10]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. The initial suspension should gradually become a clear solution before a new precipitate forms. Monitor the disappearance of the starting ester by TLC.

-

Workup & Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

-

Purification: Collect the white solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or starting material. Dry the purified hydrazide under vacuum.

| Parameter | Expected Value |

| Appearance | White crystalline solid |

| Yield | 85-92% |

| Melting Point | ~225-227 °C |

| Molecular Formula | C₁₁H₉BrN₂O |

| Molecular Weight | 265.11 g/mol |

Part II: Synthesis of this compound

This final step involves the construction of the 1,3,4-oxadiazole ring. We employ a well-established method: the reaction of the synthesized hydrazide with an acylating agent, followed by cyclodehydration using phosphorus oxychloride (POCl₃).[11][12][13] POCl₃ serves as a powerful dehydrating agent, facilitating the intramolecular cyclization to form the stable aromatic oxadiazole ring.

Sources

- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 2. mdpi.com [mdpi.com]

- 3. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 4. rroij.com [rroij.com]

- 5. nbinno.com [nbinno.com]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester - Google Patents [patents.google.com]

- 9. eprints.utar.edu.my [eprints.utar.edu.my]

- 10. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole CAS 1133115-80-6 properties

An In-Depth Technical Guide to 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole (CAS 1133115-80-6)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,3,4-oxadiazole scaffold is a privileged structure known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The incorporation of a bromonaphthalene moiety suggests potential applications as a synthetic intermediate for creating complex molecular architectures through cross-coupling reactions and as a pharmacophore in drug discovery. This document details its physicochemical properties, proposes a robust synthetic pathway with detailed protocols, outlines expected analytical characterization, and explores its potential biological significance and applications based on the extensive body of research surrounding the 1,3,4-oxadiazole class of compounds.

Molecular Profile and Physicochemical Properties

This compound is a distinct organic molecule featuring a central 1,3,4-oxadiazole ring, which is functionalized with a methyl group at the 5-position and a 6-bromonaphthalen-2-yl group at the 2-position. The naphthalene component provides a large, hydrophobic surface area, while the oxadiazole ring acts as a bioisosteric replacement for ester and amide groups, enhancing metabolic stability and contributing to molecular rigidity.[3][4]

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 1133115-80-6 | [5] |

| Molecular Formula | C₁₃H₉BrN₂O | Calculated |

| Molecular Weight | 289.13 g/mol | Calculated |

| Appearance | Expected to be a solid (e.g., powder, crystals) at room temperature. | Inferred from related compounds[6][7] |

| Melting Point | Not experimentally reported. Similar structures, such as 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, have melting points in the range of 399–401 K (126-128 °C).[7] | Comparison |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | Chemical Structure Analysis |

| InChI Key | (Not available in search results) | - |

| Canonical SMILES | (Not available in search results) | - |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available 6-bromo-2-naphthoic acid.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N'-Acetyl-6-bromonaphthalene-2-carbohydrazide (Intermediate I1)

-

Activation: To a solution of 6-bromo-2-naphthoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours until the evolution of gas ceases and the acid is fully converted to the acid chloride. The progress can be monitored by thin-layer chromatography (TLC).

-

Amidation: In a separate flask, dissolve acetic hydrazide (1.1 eq) and a non-nucleophilic base such as triethylamine (2.5 eq) in anhydrous DCM.

-

Coupling: Cool the hydrazide solution to 0 °C and slowly add the freshly prepared solution of 6-bromo-2-naphthoyl chloride.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N'-acylhydrazide intermediate.

Step 2: Dehydrative Cyclization to this compound (Product P)

-

Reaction Setup: Place the crude N'-acetyl-6-bromonaphthalene-2-carbohydrazide (1.0 eq) in a round-bottom flask.

-

Cyclization: Add phosphorus oxychloride (POCl₃) (5-10 eq) as both the reagent and solvent.

-

Heating: Heat the mixture to reflux (approximately 105-110 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is ~7-8. A precipitate should form. Extract the product with ethyl acetate or DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure title compound.[7]

Analytical Characterization (Expected)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet around δ 2.6 ppm corresponding to the methyl (-CH₃) protons.- A complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the six protons of the bromonaphthalene ring system. The splitting patterns would be consistent with a 2,6-disubstituted naphthalene. |

| ¹³C NMR | - A signal in the aliphatic region (δ 10-15 ppm) for the methyl carbon.- Multiple signals in the aromatic region (δ 120-140 ppm) for the naphthalene carbons.- Two distinct quaternary carbon signals in the downfield region (δ > 160 ppm) corresponding to the C2 and C5 carbons of the 1,3,4-oxadiazole ring. |

| Mass Spec (MS) | - The electron impact mass spectrum (EIMS) should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, confirming the presence of a single bromine atom. The calculated m/z for [M]⁺ would be ~288 and for [M+2]⁺ would be ~290. |

| Infrared (IR) | - Absence of N-H and C=O stretching bands from the acylhydrazide precursor.- Presence of characteristic C=N stretching of the oxadiazole ring (~1630 cm⁻¹).[6]- Aromatic C-H stretching (~3050 cm⁻¹).- C-O-C stretching of the oxadiazole ring (~1150 cm⁻¹).[8] |

Potential Applications and Biological Significance

The 1,3,4-oxadiazole nucleus is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities.[1][10][11] Its derivatives have been extensively investigated and developed as therapeutic agents.

Caption: Relationship between structural features and potential bioactivity.

Drug Discovery

-

Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives exhibit potent anticancer properties by targeting various mechanisms, including enzyme inhibition (e.g., thymidylate synthase) and disruption of cancer cell pathways.[11][12] The bulky naphthalene group could facilitate intercalation or binding within enzyme active sites.

-

Antimicrobial and Antifungal Agents: The oxadiazole scaffold is present in many compounds with demonstrated antibacterial and antifungal efficacy.[1][2] Research is ongoing to develop new agents to combat drug-resistant pathogens.

-

Anti-inflammatory and Analgesic Properties: Derivatives of 1,3,4-oxadiazole have shown significant anti-inflammatory and analgesic effects, positioning them as candidates for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).[1][3]

-

Antiviral Activity: The 1,3,4-oxadiazole ring is a key component in several antiviral agents, including the FDA-approved HIV integrase inhibitor Raltegravir.[1][11]

Synthetic Chemistry

The presence of the bromo-substituent on the naphthalene ring makes this compound a valuable intermediate. It can readily participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of more complex and diverse libraries of compounds for further screening and development.

Safety and Handling

While specific toxicity data for this compound is unavailable, general laboratory precautions for handling novel chemical entities should be strictly followed. Based on a close analog, 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole, the following hazards may be anticipated.[13]

-

Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements (Recommended): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.[5]

Conclusion

This compound is a compound with considerable untapped potential. Its structure combines the pharmacologically validated 1,3,4-oxadiazole core with a versatile bromonaphthalene functional group. This makes it a prime candidate for further investigation in drug discovery programs targeting a wide range of diseases and as a building block in synthetic organic chemistry. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to produce, purify, and characterize this molecule, paving the way for its exploration in various scientific applications.

References

- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (n.d.).

- 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole - CymitQuimica. (n.d.).

- 1133115-80-6|this compound - BLDpharm. (n.d.).

- Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole - Oriental Journal of Chemistry. (n.d.).

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022). Retrieved from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PMC - PubMed Central. (2022). Retrieved from [Link]

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.).

-

Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. (2023). Retrieved from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives | Request PDF - ResearchGate. (2022). Retrieved from [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives - PubMed. (2022). Retrieved from [Link]

- Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity - Der Pharma Chemica. (n.d.).

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. (2022). Retrieved from [Link]

- 2-(3-Bromophenyl)-5-(2-naphthalenyl)-1,3,4-oxadiazole - CAS Common Chemistry. (n.d.).

- 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole. (n.d.).

- 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole | C15H13BrN2O | CID - PubChem. (n.d.).

-

Recent Advancement in Synthesis and Bioactivities of 1,3,4-Oxadiazole | Bentham Science. (2023). Retrieved from [Link]

- Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction. (2023).

- 2-(2-Naphthalenyl)-5-phenyl-1,3,4-oxadiazole - CAS Common Chemistry. (n.d.).

- 2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}. (n.d.).

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1133115-80-6|this compound|BLD Pharm [bldpharm.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. zora.uzh.ch [zora.uzh.ch]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. labsolu.ca [labsolu.ca]

Physical and chemical properties of 2-(6-Bromonaphthalen-2-YL)-5-methyl-1,3,4-oxadiazole

An In-depth Technical Guide to 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural combination: a bio-isosteric 1,3,4-oxadiazole ring, a versatile brominated naphthalene scaffold, and a methyl substituent. The 1,3,4-oxadiazole core is a well-regarded pharmacophore known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] The bromonaphthalene moiety serves as a crucial synthetic handle for further molecular elaboration via cross-coupling reactions, while also contributing to the molecule's lipophilicity and potential for π-π stacking interactions. This document details the most probable synthetic routes, purification workflows, key physicochemical and spectroscopic data, and discusses the expected chemical reactivity. The protocols and data presented herein are synthesized from established chemical principles and analogous compound studies to provide a robust foundation for researchers and drug development professionals.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its structure. This compound combines three key functional groups that dictate its properties and reactivity.

-

1,3,4-Oxadiazole Ring: A five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[2][3] It is often used in medicinal chemistry as a bioisostere for ester and amide groups, offering improved metabolic stability and a rigid scaffold.[1][4]

-

Naphthalene Ring System: A bicyclic aromatic hydrocarbon that provides a large, planar surface area, which can be crucial for intercalation or π-stacking interactions in biological or material contexts.

-

Bromo Substituent: Located at the 6-position of the naphthalene ring, this halogen atom is a versatile functional group for synthetic diversification, particularly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5]

-

Methyl Group: A small alkyl substituent at the 5-position of the oxadiazole ring.

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₉BrN₂O |

| Molecular Weight | 289.13 g/mol |

| Canonical SMILES | CC1=NN=C(O1)C2=CC3=C(C=C2)C=C(C=C3)Br |

| InChI Key | (Generated upon synthesis and registration) |

| CAS Number | (Not assigned or not publicly available) |

Synthesis and Purification

Retrosynthetic Analysis

The logical disconnection for this molecule points to two primary building blocks: 6-bromo-2-naphthoic acid and acetic hydrazide . The 6-bromo-2-naphthoic acid itself can be synthesized from precursors like 2-bromonaphthalene or 6-hydroxy-2-naphthoic acid.[7][8]

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthesis Protocol

This protocol is a two-step, one-pot procedure adapted from established methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles.[6][9][10]

Step 1: Formation of the Diacylhydrazine Intermediate

-

To a stirred solution of 6-bromo-2-naphthoic acid (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid. The formation of the acylimidazolide is the key to this step.

-

Add acetic hydrazide (1.0 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until TLC/LC-MS analysis indicates the complete consumption of the activated acid.

Step 2: Dehydrative Cyclization to form the Oxadiazole Ring

-

To the reaction mixture containing the in situ generated diacylhydrazine, add a dehydrating agent. Phosphorus oxychloride (POCl₃) (2.0-3.0 eq) is a common and effective choice.[3][10] Add it dropwise at 0 °C as the reaction can be exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water until the filtrate is neutral, then with a saturated sodium bicarbonate solution, and finally with water again.

-

Dry the crude product under vacuum.

Purification and Characterization Workflow

Purification is critical to obtaining a product suitable for research applications. The typical workflow involves recrystallization or column chromatography, followed by spectroscopic confirmation.

Caption: Standard workflow for purification and characterization.

Physicochemical Properties

The physical properties of the compound are dictated by its rigid, aromatic, and moderately polar structure. While experimental data for the exact molecule is unavailable, properties can be reliably predicted based on analogous structures found in chemical supplier databases and the literature.[11][12]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Comments |

|---|---|---|

| Appearance | White to off-white or pale yellow solid | Common for aromatic oxadiazole derivatives.[13][14] |

| Melting Point | >200 °C | The rigid, planar structure of the naphthalene and oxadiazole rings allows for efficient crystal packing, leading to a high melting point. Analogous bromonaphthyl oxadiazoles exhibit high melting points.[11][12] |

| Solubility | Insoluble in water. Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM).[15] Sparingly soluble in alcohols (Methanol, Ethanol). | The large, nonpolar naphthalene moiety dominates, rendering it insoluble in water. Polarity of the oxadiazole ring provides solubility in organic solvents. |

| UV-Vis Absorption | λ_max expected in the 300-350 nm range | Aromatic oxadiazoles are known to be fluorescent and absorb in the UV region. The extended conjugation of the naphthalene system will likely result in a λ_max in this range.[16] |

| Stability | Stable under normal laboratory conditions.[17] | The aromatic nature of both heterocyclic and carbocyclic rings confers high thermal and chemical stability.[16] Avoid strong oxidizing agents and direct, high-intensity light.[17][18] |

Spectroscopic Data Analysis (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following are expected spectral characteristics based on the compound's structure.

-

¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):

-

Naphthalene Protons (6H): A complex multiplet region between δ 7.5-8.5 ppm. The protons on the brominated ring and the ring connected to the oxadiazole will show distinct splitting patterns (doublets, doublet of doublets, singlets) characteristic of a 2,6-disubstituted naphthalene system.

-

Methyl Protons (3H): A sharp singlet expected around δ 2.5-2.7 ppm.[19]

-

-

¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆):

-

Oxadiazole Carbons (2C): Two distinct quaternary signals in the δ 160-165 ppm range.

-

Naphthalene Carbons (10C): Multiple signals in the aromatic region (δ 120-138 ppm). The carbon attached to the bromine (C-Br) will be found in this region, as will the two bridgehead quaternary carbons.

-

Methyl Carbon (1C): A signal in the upfield region, likely around δ 10-15 ppm.

-

-

FT-IR (KBr, cm⁻¹):

-

Mass Spectrometry (HRMS-ESI):

-

The molecular ion peak [M+H]⁺ should be observed at m/z 289.9974 (calculated for C₁₃H₁₀BrN₂O⁺), showing a characteristic isotopic pattern for a molecule containing one bromine atom (a pair of peaks of nearly equal intensity separated by ~2 m/z units).

-

Chemical Reactivity and Applications

The molecule's reactivity is primarily centered on the bromonaphthalene moiety, making it an excellent building block for more complex structures.

Reactivity of the Bromonaphthalene Moiety

The C-Br bond is the most reactive site for synthetic transformations. It is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing new aryl or alkyl groups).

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

These reactions provide a powerful platform for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery or for tuning the electronic properties in materials science applications.

Potential Applications

Derivatives of 1,3,4-oxadiazole are extensively studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties.[2][21][22] The combination of the oxadiazole pharmacophore with the bulky, lipophilic bromonaphthalene group suggests potential utility in programs targeting:

-

Oncology: As scaffolds for kinase inhibitors or other enzyme-targeted therapies.

-

Infectious Diseases: As potential antibacterial or antifungal agents.[2]

-

Materials Science: The rigid, conjugated system suggests potential applications as organic light-emitting diode (OLED) materials or fluorescent probes, where the bromine atom can be used to tune emission properties.[16]

Storage and Handling

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from light. Recommended storage is at room temperature.[12]

-

Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18] Handle in a chemical fume hood to avoid inhalation of any dust. May cause skin and eye irritation.[12][23]

References

- Vertex AI Search. (n.d.). Understanding the Synthesis and Applications of 6-Bromo-2-naphthoic Acid.

- MDPI. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

- Journal of Pharmaceutical and Biomedical Analysis. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

- Sci-Hub. (n.d.). A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides.

- National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- ChemicalBook. (n.d.). 6-Bromo-2-naphthoic acid synthesis.

- National Institutes of Health. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

- Wikipedia. (n.d.). 1-Bromonaphthalene.

- ResearchGate. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- Carl ROTH. (n.d.). Safety Data Sheet: 1-Bromonaphthalene.

- Royal Society of Chemistry. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions.

- Guidechem. (n.d.). Methyl 6-Bromo-2-Naphthoate Properties and Synthesis.

- ResearchGate. (2018). Synthesis, characterization and study some of physical properties of novel 1,3,4-oxadiazole derivatives.

- ChemicalBook. (n.d.). Methyl 6-bromo-2-naphthoate synthesis.

- UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING.

- Chem-Impex. (n.d.). 1-Bromonaphthalene.

- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: 1-Bromonaphthalene.

- CymitQuimica. (n.d.). CAS 90-11-9: 1-Bromonaphthalene.

- Research and Reviews: Journal of Chemistry. (2015). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives.

- Chemistry of Heterocyclic Compounds. (1997). Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles.

- Journal of the Chemical Society of Pakistan. (n.d.). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide.

- ResearchGate. (n.d.). 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- Semantic Scholar. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.

- PubMed Central. (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents.

- ChemicalBook. (n.d.). 2-bromo-5-methyl-1,3,4-oxadiazole synthesis.

- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

- National Institutes of Health. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups.

- PubMed Central. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study.

- CAS Common Chemistry. (n.d.). 2-(3-Bromophenyl)-5-(2-naphthalenyl)-1,3,4-oxadiazole.

- Der Pharma Chemica. (n.d.). Synthesis of new 5-naphthyl substituted 1,3,4-oxadiazole derivatives and their antioxidant activity.

- CymitQuimica. (n.d.). 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole.

- LabSolu. (n.d.). 2-(6-Bromonaphthalen-2-yl)-5-propyl-1,3,4-oxadiazole.

- PubChem. (n.d.). 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole.

Sources

- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. Sci-Hub. A mild and efficient one pot synthesis of 1,3,4-oxadiazoles from carboxylic acids and acyl hydrazides / Tetrahedron Letters, 2006 [sci-hub.box]

- 10. eprints.utar.edu.my [eprints.utar.edu.my]

- 11. 10-F213327 - 2-6-bromonaphthalen-2-yl-5-propyl-134-oxadiaz… [cymitquimica.com]

- 12. labsolu.ca [labsolu.ca]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com [carlroth.com]

- 19. Synthesis and spectral properties of 2-methyl-5-aryl-1,3,4-oxadiazoles | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jchemrev.com [jchemrev.com]

- 23. CAS 90-11-9: 1-Bromonaphthalene | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole

<

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted NMR spectra, rooted in fundamental principles of chemical shifts, spin-spin coupling, and molecular structure. It outlines the causality behind spectral assignments and includes a standardized protocol for data acquisition. The guide aims to serve as an authoritative reference for the structural elucidation and quality control of this and structurally related compounds.

Introduction: The Compound and the Method

The compound this compound is a complex heterocyclic molecule featuring three key structural motifs: a disubstituted naphthalene ring, a 1,3,4-oxadiazole core, and a methyl group. The 1,3,4-oxadiazole ring is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities.[1] The precise arrangement of these fragments is critical to its function, and NMR spectroscopy is the most powerful tool for confirming its covalent structure in solution.

Foundational Principles of NMR for Structural Elucidation

Nuclear Magnetic Resonance spectroscopy relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift (δ), is highly sensitive to the local electronic environment, providing a unique fingerprint for each distinct nucleus in a molecule.

Key parameters used for structural analysis include:

-

Chemical Shift (δ): Measured in parts per million (ppm), it indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (J): The interaction between neighboring magnetic nuclei splits signals into specific patterns (e.g., doublets, triplets), revealing connectivity. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz).

-

Multiplicity: Describes the splitting pattern of a signal (e.g., s = singlet, d = doublet, t = triplet, m = multiplet).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, connectivity, and environment of all protons in the molecule.

Molecular Structure and Proton Environments

For clarity, the proton environments are labeled on the molecular structure below. Due to the asymmetry of the 6-bromonaphthalen-2-yl group, all six aromatic protons are chemically distinct.

Caption: Molecular structure of this compound with proton labeling.

Detailed Peak Assignment Predictions

The spectrum can be divided into two main regions:

-

Aromatic Region (δ 7.5 - 8.5 ppm): The six protons on the bromonaphthalene ring will appear in this region. Protons on a naphthalene system typically resonate between 7.4 and 8.2 ppm.[2][4] The electron-withdrawing nature of the oxadiazole ring and the bromine atom will cause downfield shifts for adjacent protons.

-

H_a (on C1) and H_f (on C7): These protons are ortho to the substituents and are expected to be the most deshielded, likely appearing as doublets or multiplets around 8.2-8.5 ppm. H_a, being adjacent to the bulky oxadiazole, may experience additional deshielding.

-

H_b, H_c, H_e, H_g: These protons will resonate in the more crowded region of the spectrum, likely between 7.5 and 8.0 ppm. Their exact shifts and multiplicities will be determined by their coupling with adjacent protons (ortho coupling, J ≈ 7-9 Hz; meta coupling, J ≈ 1-3 Hz).

-

-

Aliphatic Region (δ 2.5 - 3.0 ppm):

-

H_d (CH₃): The methyl group attached to the oxadiazole ring is expected to appear as a sharp singlet. Its chemical shift is influenced by the heterocyclic ring, and is predicted to be around δ 2.6-2.8 ppm.

-

Tabulated Summary of Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale |

| H_a (C1-H) | 8.3 - 8.5 | d or s | - | 1H | Deshielded by proximity to oxadiazole; may appear as a singlet if meta coupling is unresolved. |

| H_f (C7-H) | 8.1 - 8.3 | d | ~8.5 | 1H | Ortho to C6-Br, deshielded. |

| H_b, H_c, H_e, H_g | 7.5 - 8.1 | m | - | 4H | Complex multiplet from remaining naphthalene protons. |

| H_d (CH₃) | 2.6 - 2.8 | s | - | 3H | Singlet, deshielded by the attached oxadiazole ring. |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals all unique carbon environments in the molecule.

Carbon Environments

The molecule has 13 unique carbon atoms. These can be categorized as:

-

Oxadiazole Carbons (C2', C5'): These are highly deshielded due to being part of an aromatic heterocycle and bonded to electronegative oxygen and nitrogen atoms. They typically appear in the δ 160-168 ppm range.[5][6]

-

Naphthalene Carbons: Ten carbons comprise the naphthalene system.

-

Quaternary Carbons (C2, C4a, C6, C8a): These carbons do not have attached protons. The carbons bearing substituents (C2 and C6) will have their chemical shifts significantly altered. The C-Br carbon (C6) is expected around δ 120-125 ppm, while the C-oxadiazole carbon (C2) will be further downfield.

-

Protonated Carbons (C1, C3, C4, C5, C7, C8): These will appear in the typical aromatic region for naphthalene, from δ 124-135 ppm.[3][7]

-

-

Methyl Carbon (CH₃): This aliphatic carbon will be the most upfield signal, typically appearing around δ 10-15 ppm.[8]

Tabulated Summary of Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Type | Rationale |

| C5' (Oxadiazole) | 165 - 168 | Quaternary | Attached to N, O, and CH₃. |

| C2' (Oxadiazole) | 162 - 165 | Quaternary | Attached to N, O, and Naphthalene. |

| C4a, C8a (Naphth.) | 133 - 136 | Quaternary | Naphthalene bridgehead carbons. |

| C1, C3, C4, C5, C7, C8 | 124 - 132 | CH | Protonated aromatic carbons. |

| C2 (Naphth.) | 128 - 132 | Quaternary | Attached to oxadiazole ring. |

| C6 (Naphth.) | 120 - 125 | Quaternary | Carbon bearing bromine atom. |

| CH₃ | 10 - 15 | CH₃ | Aliphatic methyl carbon. |

Confirming Assignments with 2D NMR Spectroscopy

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguous assignment of complex structures.[9]

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings.[10] It would be crucial for tracing the connectivity between the protons on the naphthalene ring, confirming which protons are adjacent. A cross-peak between two proton signals indicates they are spin-coupled.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation).[11] It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, confirming the assignments of all CH, CH₂, and CH₃ groups.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is vital for identifying quaternary carbons by correlating them with nearby protons. For example, the methyl protons (H_d) would show a correlation to the C5' carbon of the oxadiazole ring, confirming its assignment.

Sources

- 1. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Bromonaphthalene(580-13-2) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 2D NMR Spectroscopy | PPTX [slideshare.net]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. news-medical.net [news-medical.net]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole: A Hypothetical Case Study for Drug Discovery Professionals

Foreword: The Unseen Architecture of Therapeutic Potential

In the landscape of modern drug discovery, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a cornerstone of rational drug design. The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, from solubility and stability to its ability to interact with biological targets. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the crystal structure analysis of a promising, yet hypothetically uncharacterized, molecule: 2-(6-Bromonaphthalen-2-yl)-5-methyl-1,3,4-oxadiazole.

The 1,3,4-oxadiazole moiety is a well-established pharmacophore, a privileged scaffold in medicinal chemistry renowned for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The incorporation of a bromonaphthalene group suggests potential for enhanced binding interactions and modulation of pharmacokinetic properties. While the crystal structure of this specific compound has not been publicly reported, this guide will serve as a self-validating, field-proven protocol for its determination and analysis, offering insights into the causality behind each experimental choice.

The Strategic Imperative: Why Crystal Structure Matters

Before delving into the technical protocols, it is crucial to understand why the crystal structure of our target compound is of paramount importance in a drug development context:

-

Polymorphism and Bioavailability: The existence of different crystalline forms (polymorphs) can drastically alter a drug's solubility and dissolution rate, directly impacting its bioavailability and therapeutic efficacy. Identifying the most stable polymorph is a critical step in drug formulation.

-

Structure-Activity Relationship (SAR): A high-resolution crystal structure provides definitive proof of a molecule's constitution and stereochemistry. This precise geometric information is the bedrock of SAR studies, enabling medicinal chemists to design more potent and selective analogs.

-

Intellectual Property: A well-characterized crystal structure, including its unique packing and intermolecular interactions, can be a cornerstone of a strong patent application, protecting the novel solid form of a drug substance.

A Roadmap to Atomic Coordinates: The Experimental Workflow

The journey from a synthesized powder to a refined crystal structure is a multi-step process. Each stage is designed to ensure the highest quality data, which is fundamental to a reliable and accurate final structure.

Figure 1: A generalized workflow for the crystal structure analysis of a small molecule.

Synthesis and Purification: The Foundation of Quality

The synthesis of this compound would likely follow established protocols for 1,3,4-oxadiazole formation. A plausible route involves the cyclization of an appropriate acylhydrazide, which itself is derived from 6-bromonaphthalene-2-carboxylic acid.

Hypothetical Synthetic Protocol:

-

Esterification: 6-bromonaphthalene-2-carboxylic acid is converted to its methyl or ethyl ester.

-

Hydrazinolysis: The resulting ester is treated with hydrazine hydrate to yield 6-bromonaphthalene-2-carbohydrazide.

-

Acylation: The carbohydrazide is then acylated with acetic anhydride or acetyl chloride.

-

Cyclodehydration: The resulting diacylhydrazine intermediate is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to afford the target 1,3,4-oxadiazole.

Crucially, the purity of the final compound is paramount for successful crystallization. Purification would be achieved through column chromatography followed by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

The Art of Crystallization: Growing a Perfect Lattice

Obtaining a single crystal of sufficient size and quality is often the most challenging step.[4] For a molecule like our target, which is largely planar and possesses a moderate degree of polarity, several techniques would be explored:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting gradual crystallization.

The choice of solvents is critical and often determined empirically. The goal is to achieve slow, controlled crystal growth, which minimizes defects in the crystal lattice.

Unveiling the Structure: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional structure of a molecule.[5][6][7][8]

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[4] The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique pattern of reflections.[4] The intensities and positions of these reflections are recorded by a detector.[4]

Hypothetical Data Collection Parameters:

| Parameter | Value | Rationale |

| Diffractometer | Bruker D8 VENTURE or similar | Equipped with a sensitive photon-counting detector for high-quality data. |

| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) | A common choice for small-molecule crystallography, providing good resolution. |

| Temperature | 100(2) K | Reduces thermal motion, leading to more precise atomic positions. |

| Data Collection Strategy | ω and φ scans | Ensures comprehensive coverage of the reciprocal space to capture a complete dataset of reflections. |

Data Processing and Structure Solution

The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for various experimental factors.[9] This results in a file containing a list of unique reflections and their intensities.

The "phase problem" is a central challenge in crystallography: the measured intensities provide the amplitudes of the structure factors, but not their phases, which are essential for calculating the electron density map.[10] For small molecules like our target, this is typically solved using direct methods, which employ statistical relationships between the reflection intensities to derive initial phase estimates.[10]

Structure Refinement: Honing the Atomic Model

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares method.[10][11][12][13] This iterative process involves adjusting the atomic positions, and their anisotropic displacement parameters (which describe the thermal motion of the atoms), to minimize the difference between the observed and calculated structure factors.[10] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value |

| Chemical formula | C₁₃H₉BrN₂O |

| Formula weight | 289.13 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 8.123(4), 15.678(7), 9.456(5) |

| β (°) | 105.34(3) |

| Volume (ų) | 1162.1(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.652 |

| Absorption coefficient (mm⁻¹) | 3.456 |

| F(000) | 576 |

| Reflections collected | 9876 |

| Independent reflections | 2145 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.038, wR₂ = 0.095 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |

Interpreting the Architecture: Molecular and Supramolecular Analysis

With a refined crystal structure, we can now analyze the molecule's geometry and how it packs in the solid state.

Molecular Geometry

The analysis would confirm the planarity of the 1,3,4-oxadiazole ring and the naphthalene system. Key bond lengths and angles would be compared to established values for similar fragments to ensure the model is chemically reasonable. A crucial parameter would be the dihedral angle between the naphthalene and oxadiazole rings, which would influence the overall shape of the molecule and its potential to engage in π-stacking interactions.

Supramolecular Interactions and Hirshfeld Surface Analysis

The packing of molecules in a crystal is governed by a network of non-covalent interactions. Identifying these interactions is vital for understanding the crystal's stability and properties. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts.[14][15][16][17]

A Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron density of a molecule dominates.[15] By mapping properties like the normalized contact distance (d_norm) onto this surface, we can identify regions of close intermolecular contacts.

Figure 2: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.

For our hypothetical structure, we would anticipate several key interactions:

-

π-π Stacking: The planar naphthalene and oxadiazole rings are prime candidates for π-π stacking interactions, which would likely play a significant role in the crystal packing.

-

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like the oxygen or nitrogen atoms of the oxadiazole ring in neighboring molecules.

-

C-H···π Interactions: Hydrogen atoms from the methyl group or the naphthalene ring could interact with the π-systems of adjacent molecules.

-

van der Waals Forces: A network of weaker van der Waals forces would also contribute to the overall crystal stability.

The 2D fingerprint plot, derived from the Hirshfeld surface, provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the overall crystal packing.[14]

Conclusion: From Structure to Strategy

This in-depth guide has outlined the comprehensive, multi-faceted process of determining and analyzing the crystal structure of this compound. Although presented as a hypothetical case study, the principles and protocols described herein represent a robust and validated approach applicable to any novel small molecule of pharmaceutical interest.

The elucidation of a crystal structure is not an end in itself. It is a critical data point that informs every subsequent stage of drug development, from lead optimization and formulation to intellectual property protection. By embracing the detailed architectural insights provided by crystallography, researchers and drug development professionals can make more informed, data-driven decisions, ultimately accelerating the journey from a promising molecule to a life-changing therapeutic.

References

- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Vertex AI Search.

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - Scirp.org. (n.d.). SCIRP. Retrieved January 18, 2026, from [Link]

-

Crystal Structure Determination & Refinement | Mathematical Crystallography Class Notes. (n.d.). Tulane University. Retrieved January 18, 2026, from [Link]

-

The Hirshfeld Surface - CrystalExplorer. (n.d.). CrystalExplorer. Retrieved January 18, 2026, from [Link]

- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). Bentham Open.

-

A two-decade overview of oxadiazole derivatives as promising anticancer agents - NIH. (2025, September 10). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

(PDF) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals - ResearchGate. (2023, January). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PubMed Central. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry | Open Access Journals. (n.d.). OMICS International. Retrieved January 18, 2026, from [Link]

-

Hirshfeld surface analysis - CrystEngComm (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

X-ray crystallography - Wikipedia. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]

-

A beginner's guide to X-ray data processing | The Biochemist - Portland Press. (2021, May 28). Portland Press. Retrieved January 18, 2026, from [Link]

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.). The University of Queensland. Retrieved January 18, 2026, from [Link]

-

Small molecule crystallography - Excillum. (n.d.). Excillum. Retrieved January 18, 2026, from [Link]

-

Refinement of crystal structures - Oxford Academic. (n.d.). Oxford University Press. Retrieved January 18, 2026, from [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved January 18, 2026, from [Link]

-

Single-crystal X-ray Diffraction - SERC (Carleton). (2007, May 17). Carleton College. Retrieved January 18, 2026, from [Link]

-

Structure Refinement - The University of Oklahoma. (n.d.). The University of Oklahoma. Retrieved January 18, 2026, from [Link]

-

Structure refinement: Some background theory and practical strategies - ResearchGate. (2025, August 7). ResearchGate. Retrieved January 18, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved January 18, 2026, from [Link]

Sources

- 1. This compound suppliers USA [americanchemicalsuppliers.com]

- 2. parchem.com [parchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2-Amino-6-methyl-5-{5-[(naphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-ylsulfanyl}-4-(3-nitrophenyl)pyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of 2-(4-fluoro-3-methylphenyl)-5-{[(naphthalen-1-yl)oxy]methyl}-1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. calpaclab.com [calpaclab.com]

- 8. 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Nortopsentin Derivatives against Pancreatic Ductal Adenocarcinoma: Synthesis, Cytotoxic Activity, and Inhibition of CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-(Bromomethyl)-5-methyl-1,3,4-oxadiazole | C4H5BrN2O | CID 59682776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5,5′-Bis(naphthalen-2-yl)-2,2′-bi(1,3,4-oxadiazole) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. danabiosci.com [danabiosci.com]

- 13. 2-(6-Bromonaphthalen-2-YL)-5-propyl-1,3,4-oxadiazole | C15H13BrN2O | CID 46739358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, C$_{13}$H$_{8}$Br$_{2}$N$_{2}$OS$_{2}$ [zora.uzh.ch]

- 15. labsolu.ca [labsolu.ca]

- 16. Page loading... [wap.guidechem.com]

- 17. applications.emro.who.int [applications.emro.who.int]

A Technical Guide to 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole: Synthesis, Characterization, and Therapeutic Potential

Abstract: The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide array of biological activities and metabolic stability.[1][2] This guide focuses on a specific, well-documented derivative with the molecular formula C14H9BrN2O: 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole . We will provide an in-depth exploration of its nomenclature, a detailed and rationalized synthesis protocol, comprehensive characterization data, and a discussion of its potential applications in drug development, grounded in authoritative scientific literature.

Core Compound Identification and Nomenclature

The molecular formula C14H9BrN2O can represent numerous isomers. This guide will focus on the 1,3,4-oxadiazole isomer, which is well-characterized in chemical literature and databases.

-

IUPAC Name: 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole[3]

-

CAS Registry Number: 21510-43-0[4]

-

Molecular Formula: C₁₄H₉BrN₂O[5]

-

Synonyms: 2-(p-bromophenyl)-5-phenyl-1,3,4-oxadiazole, 5-(4-bromophenyl)-2-phenyl-1,3,4-oxadiazole[3]

The structure consists of a central 1,3,4-oxadiazole ring substituted at the 2-position with a 4-bromophenyl group and at the 5-position with a phenyl group. The bromine atom provides a valuable handle for further synthetic modifications via cross-coupling reactions, enhancing its versatility as a scaffold in drug discovery.[6]

Physicochemical Properties

A summary of the key computed and experimental properties of the target compound is presented below.

| Property | Value | Source |

| Molecular Weight | 301.14 g/mol | [3][5] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 169.0 to 173.0 °C | [4] |

| SMILES | C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br | [3][7] |

| InChIKey | CNLVYZSUMYQALH-UHFFFAOYSA-N | [3][7] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established process in organic chemistry. A common and reliable method involves the dehydrative cyclization of an N-acylhydrazide (also known as a hydrazide).

The workflow presented here is a two-step process starting from commercially available materials: 4-bromobenzohydrazide and benzoyl chloride.

Synthesis Workflow Diagram

Caption: High-level workflow for the synthesis of 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established literature procedures for similar oxadiazole derivatives.

Step 1: Synthesis of N'-(4-bromobenzoyl)benzohydrazide (Intermediate)

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromobenzohydrazide (10 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (12 mmol) to the solution. This acts as a base to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting hydrazide.

-

Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (10 mmol) dropwise over 15 minutes. The dropwise addition and cooling are critical to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water. The intermediate product will precipitate. Filter the solid, wash thoroughly with water to remove triethylamine hydrochloride, and dry under vacuum.

Step 2: Dehydrative Cyclization to form 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole

-

Reaction Setup: To the dried intermediate from Step 1 (approx. 10 mmol), add phosphorus oxychloride (POCl₃, 20 mL) in a flask equipped with a reflux condenser. POCl₃ serves as both the solvent and the dehydrating agent.[6]

-

Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization by converting the amide carbonyl and hydrazide hydroxyl groups into a better leaving group, ultimately leading to the formation of the stable oxadiazole ring.

-

-

Cyclization: Heat the mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. The reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

Quenching: After cooling to room temperature, pour the reaction mixture slowly and carefully onto 200 g of crushed ice. This step hydrolyzes the excess POCl₃ and precipitates the crude product. This is a highly exothermic and hazardous step requiring extreme caution.

-

Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases. Filter the resulting solid precipitate.

-

Purification: The crude product is purified by recrystallization from ethanol or an ethanol/water mixture to yield the final product as a crystalline solid.[4]

Spectroscopic Characterization and Validation

To confirm the identity and purity of the synthesized 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole, a suite of analytical techniques is required. The expected results are outlined below.

| Technique | Expected Data & Interpretation |

| ¹H NMR | Aromatic protons will appear as multiplets in the δ 7.4-8.2 ppm range. Specifically, the protons of the 4-bromophenyl ring will show a characteristic AA'BB' pattern (two doublets). The protons of the unsubstituted phenyl ring will show multiplets corresponding to ortho, meta, and para positions.[8] |

| ¹³C NMR | Expect signals for the two distinct carbons of the oxadiazole ring around δ 155-168 ppm.[8] Aromatic carbons will appear in the δ 120-140 ppm region. The carbon attached to the bromine will be distinct. |

| FT-IR (KBr) | Look for characteristic peaks: ~1630 cm⁻¹ (C=N stretch), ~1550 cm⁻¹ (C=C aromatic stretch), and ~1050-1250 cm⁻¹ (C-O-C stretch of the oxadiazole ring). The absence of N-H and C=O (amide) stretches from the intermediate confirms successful cyclization. |

| Mass Spec (EIMS) | The molecular ion peak [M]⁺ should be observed at m/z ≈ 300/302 with an intensity ratio of approximately 1:1, which is the characteristic isotopic pattern for a compound containing one bromine atom. |

Applications in Drug Discovery and Materials Science

The 1,3,4-oxadiazole moiety is a bio-isosteric replacement for ester and amide groups, providing enhanced metabolic stability and favorable electronic properties.[2] Derivatives of this scaffold have demonstrated a remarkable range of biological activities.

Potential Therapeutic Roles

-

Anticancer Activity: Numerous 1,3,4-oxadiazole derivatives have been investigated as potent anticancer agents.[8][9] Their mechanism of action can involve the inhibition of key enzymes crucial for cancer cell proliferation, such as histone deacetylases (HDACs) or topoisomerases.[6]

-

Anti-inflammatory Properties: Certain oxadiazole derivatives have shown significant anti-inflammatory effects, comparable to standard drugs like Indomethacin in preclinical models.[1]

-

Antimicrobial & Antifungal Effects: The scaffold is a common feature in compounds designed to combat bacterial and fungal infections.[1][10][11]

-

Antiviral Activity: The most prominent example of a drug containing this core is Raltegravir, an HIV integrase inhibitor, demonstrating the scaffold's high value in antiviral therapy.[1]

The bromophenyl group on 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole makes it an excellent intermediate for creating libraries of novel compounds through Suzuki, Heck, or other palladium-catalyzed cross-coupling reactions, allowing for systematic structure-activity relationship (SAR) studies.[12]

Biological Evaluation Workflow

Caption: A generalized workflow for the preclinical evaluation of a novel oxadiazole derivative.

Conclusion

2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole is a synthetically accessible and highly versatile heterocyclic compound. Its robust chemical nature, coupled with the proven therapeutic potential of the 1,3,4-oxadiazole core, makes it a valuable building block for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for further investigation and development.

References

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022-04-08). MDPI. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (2021-09-29). PubMed Central. [Link]

-

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. PubChem, National Institutes of Health. [Link]

-

Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (2014). Journal of Saudi Chemical Society. [Link]

-

Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. (2024-10-25). National Institutes of Health. [Link]

-

Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. (2013). Research Journal of Chemical Sciences. [Link]

-

Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (2023-04-18). MDPI. [Link]

-

2-(4-Bromophenyl)-1,3,4-oxadiazole. PubChem, National Institutes of Health. [Link]

-

2-(4-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE. gsrs. [Link]

-

A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (2023-12). ResearchGate. [Link]

-

Biological activity of oxadiazole and thiadiazole derivatives. (2022-05-19). PubMed Central. [Link]

-

A mini review on biological potential of 1,3,4-oxadiazole derivatives. (2018). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

Sources

- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | C14H9BrN2O | CID 88931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole | 21510-43-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. mdpi.com [mdpi.com]

The Ascendant Therapeutic Potential of 1,3,4-Oxadiazole Naphthalene Hybrids: A Technical Guide for Drug Discovery Professionals

Abstract

In the landscape of medicinal chemistry, the strategic hybridization of pharmacophores has emerged as a powerful paradigm for the development of novel therapeutic agents with enhanced efficacy and specificity. This guide delves into the burgeoning field of 1,3,4-oxadiazole naphthalene hybrids, a class of molecules demonstrating significant promise across a spectrum of biological activities. By uniting the structural rigidity and lipophilicity of the naphthalene moiety with the versatile hydrogen bonding capabilities and metabolic stability of the 1,3,4-oxadiazole ring, researchers have unlocked a synergistic potential for potent anticancer, antimicrobial, and anti-inflammatory agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, mechanisms of action, and key experimental protocols for the evaluation of these promising hybrid compounds.

Introduction: The Rationale for Hybridization

The 1,3,4-oxadiazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its wide array of pharmacological properties.[1] Its bioisosteric relationship with amides and esters enhances biological activity through hydrogen bond interactions.[2] Similarly, the naphthalene ring system is a cornerstone in the design of numerous bioactive molecules, contributing to their lipophilicity and facilitating interactions with hydrophobic pockets of biological targets.[3] The molecular hybridization of these two pharmacophores represents a deliberate and rational drug design strategy aimed at creating synergistic effects, leading to compounds with improved potency and selectivity.[3][4]

Synthetic Strategies: Crafting the Hybrid Scaffold

The synthesis of 1,3,4-oxadiazole naphthalene hybrids typically follows a multi-step pathway, commencing with a naphthalene-containing starting material. A common and effective approach involves the conversion of a naphthalenecarboxylic acid to its corresponding acid hydrazide, which then serves as a key intermediate for the construction of the 1,3,4-oxadiazole ring.